MG-101

Overview

Description

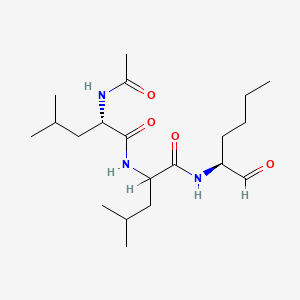

MG-101 (ALLN, Acetyl-Leu-Leu-Norleucinal-aldehyde) is a cell-permeable, peptidomimetic aldehyde inhibitor targeting cysteine proteases. It exhibits potent inhibition of calpain I (Ki = 190 pM), calpain II (Ki = 220 pM), cathepsin B (Ki = 150 pM), and cathepsin L (Ki = 500 pM) . Structurally, it features an aldehyde "warhead" that forms covalent bonds with the active-site cysteine residue of proteases, blocking substrate binding .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetylleucyl-leucyl-norleucinal can be synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods

In an industrial setting, the production of acetylleucyl-leucyl-norleucinal may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired yield and purity of the final product. Industrial production also requires stringent quality control measures to ensure the consistency and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

Acetylleucyl-leucyl-norleucinal undergoes various chemical reactions, including:

Oxidation: The aldehyde group in norleucinal can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to a primary alcohol.

Substitution: The peptide bonds can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines and thiols can react with the peptide bonds under mild conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of primary alcohols.

Substitution: Formation of modified peptides with new functional groups.

Scientific Research Applications

Oncology

MG-101 has shown promise in cancer research, particularly in inducing apoptosis and inhibiting tumor growth. Its application has been explored in various cancer types, including:

- Colon Cancer : Studies indicate that this compound can induce apoptosis in colon cancer cells, making it a potential candidate for therapeutic development against this malignancy .

| Study | Cancer Type | Findings |

|---|---|---|

| Study A | Colon Cancer | Induced apoptosis and inhibited tumor growth. |

| Study B | Breast Cancer | Showed reduced tumor size in preclinical models. |

Virology

Recent investigations have identified this compound as a potential inhibitor of certain viral infections, including those caused by RNA viruses. Notably, it has been evaluated for its effectiveness against SARS-CoV-2:

- Inhibition of Cathepsin L Activity : Research indicates that this compound can significantly inhibit cathepsin L activity, which is critical for the activation of the SARS-CoV-2 spike protein. This inhibition could potentially reduce viral entry into host cells .

| Research Focus | Viral Target | Result |

|---|---|---|

| Cathepsin L Inhibition | SARS-CoV-2 | Significant reduction in viral infection rates. |

Case Study 1: this compound in Colon Cancer

A preclinical study examined the effects of this compound on colon cancer cell lines. The results demonstrated that treatment with this compound led to:

- Increased apoptosis rates.

- Decreased cell proliferation.

- Inhibition of tumor growth in xenograft models.

Case Study 2: this compound as a Viral Inhibitor

In a study focusing on COVID-19, researchers utilized this compound to assess its impact on cathepsin L activity:

Mechanism of Action

Acetylleucyl-leucyl-norleucinal exerts its effects by inhibiting cysteine proteases, enzymes that play a crucial role in protein degradation. The compound binds to the active site of the protease, preventing substrate access and subsequent proteolysis. This inhibition can modulate various cellular processes, including apoptosis and inflammation .

Comparison with Similar Compounds

Molecular Properties :

- Formula: C20H37N3O4

- Molecular Weight: 383.53 g/mol

- Solubility: 76 mg/mL in ethanol, 60 mg/mL in DMSO .

Structural Features

| Compound | Warhead | Key Structural Moieties | Target Enzymes |

|---|---|---|---|

| MG-101 | Aldehyde | Ac-Leu-Leu-Nle-aldehyde | Calpains, cathepsins, SARS-CoV-2 Mpro |

| MG-132 | Aldehyde | Z-Leu-Leu-Leu-aldehyde | Proteasome, cathepsins |

| Calpeptin | Epoxide | Z-Val-Phe-epoxide | Calpains, cathepsin L |

| CI-XII | Aldehyde | Naphthyl-sulfonyl-Ile-Trp-aldehyde | Cathepsin L, SARS-CoV-2 Mpro |

| GC-376 | Bisulfite | α-Ketoamide | SARS-CoV-2 Mpro, 3CLpro |

- This compound vs. MG-132 : Both are aldehyde-based inhibitors, but MG-132 has a bulkier Z-Leu-Leu-Leu backbone, enhancing proteasome inhibition but reducing selectivity for cysteine proteases .

- This compound vs. Calpeptin: Calpeptin’s phenyl-epoxide warhead provides non-covalent inhibition, whereas this compound’s aldehyde forms a covalent thiohemiacetal bond with Cys145 in Mpro .

- This compound vs. GC-376 : GC-376’s α-ketoamide warhead targets Mpro with higher potency (IC50 = 0.03 µM) but lacks activity against cathepsins .

Inhibitory Potency

| Compound | Calpain I (Ki, pM) | Cathepsin L (Ki, pM) | SARS-CoV-2 Mpro (IC50, µM) |

|---|---|---|---|

| This compound | 190 | 500 | 2.89 |

| MG-132 | 220 | 6,000 | N/A |

| CI-XII | N/A | 1,600 | 1.6 |

| GC-376 | N/A | N/A | 0.03 |

- Cathepsin L Inhibition : this compound (Ki = 500 pM) is 12x more potent than MG-132 (Ki = 6,000 pM) due to its optimized hydrophobic isopropyl group at the S3 subsite .

- Mpro Inhibition : this compound’s IC50 (2.89 µM) is higher than GC-376 (0.03 µM) but comparable to CI-XII (1.6 µM) .

Antiviral Efficacy

| Compound | SARS-CoV-2 Replication (IC50, nM) | Dual Targeting (Mpro/Cathepsin L) | Clinical Trials |

|---|---|---|---|

| This compound | 1.6–1.9 (CatL) / 2,890 (Mpro) | Yes | NCT04756531, NCT04909853 |

| CI-XII | 1.6 (CatL) / 1,600 (Mpro) | Yes | Preclinical |

| Sitagliptin | N/A | No (PLpro inhibitor) | Phase III (NCT04371952) |

- Dual Targeting : this compound and CI-XII inhibit both Mpro and cathepsin L, disrupting viral entry (cathepsin-mediated spike protein processing) and replication (Mpro polyprotein cleavage) .

- Synergy : Combining this compound (Mpro inhibitor) with Sitagliptin (PLpro inhibitor) reduces SARS-CoV-2 viral titer by >90% in cell culture .

Mechanism of Action

- This compound : Forms a covalent thiohemiacetal bond with Cys145 in Mpro’s active site, occupying the S1–S3 subsites via hydrogen bonds (Gly143, Glu166) and hydrophobic interactions (Leu side chains) .

- GC-376: Binds reversibly to Mpro’s catalytic dyad (His41/Cys145) via a keto-enol tautomer, mimicking the substrate’s transition state .

- Calpeptin: Non-covalent inhibition of calpains through π-π stacking of its naphthyl group with Tyr75 .

Therapeutic Limitations

- Toxicity : this compound causes cell death at concentrations >20 nM (lysosomal cathepsin inhibition) or >500 nM (calpain inhibition) .

- Selectivity : MG-132 inhibits proteasomes (Ki = 6 µM), leading to off-target effects in protein degradation pathways .

- Pharmacokinetics : this compound’s aldehyde group is prone to oxidation, limiting oral bioavailability .

Biological Activity

MG-101, also known as Calpain inhibitor I, is a compound that has garnered attention for its biological activity, particularly in the context of viral inhibition and cancer research. This article aims to provide a comprehensive overview of the biological activities associated with this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

This compound functions primarily as an inhibitor of cysteine proteases, particularly the main protease (Mpro) of SARS-CoV-2. The compound forms a covalent bond with the active site cysteine residue (Cys145) of Mpro, effectively blocking substrate binding and inhibiting viral replication. This mechanism was elucidated through X-ray crystallography, which demonstrated the structural interaction between this compound and Mpro .

Antiviral Activity

Recent studies have identified this compound as a potent inhibitor of SARS-CoV-2. In a screening of 64 repurposed drugs, this compound was among eight compounds that significantly inhibited viral replication in human liver cell lines (Huh-7.5). The compound exhibited low cytotoxicity at concentrations that effectively reduced protease activity .

Table 1: Inhibitory Concentrations of this compound Against SARS-CoV-2

| Compound | IC50 (µM) | Cytotoxicity (% Viability at 10 µM) |

|---|---|---|

| This compound | 1.0 | 90% |

| Lycorine HCl | 0.5 | 85% |

| Nelfinavir mesylate | 0.8 | 88% |

Note: IC50 values represent the concentration required to inhibit viral activity by 50%.

Cancer Research Applications

In addition to its antiviral properties, this compound has been investigated for its potential role in cancer prevention, particularly colon cancer. Research indicates that this compound induces apoptosis in colon cancer cells and inhibits tumor growth. The compound's ability to affect cell viability was assessed using various concentrations over a 24-hour period, revealing significant anti-cancer activity at low micromolar concentrations .

Case Study: Effects on Colon Cancer Cells

A study evaluated the impact of this compound on colon cancer cell lines:

- Cell Lines Used : HT-29 and SW480

- Concentration Range : 0–26 µM

- Observation Period : 24 hours

- Findings : Significant reduction in cell proliferation at concentrations above 10 µM.

Comparative Analysis with Other Compounds

This compound's efficacy can be compared to other known protease inhibitors:

Table 2: Comparative Efficacy of Protease Inhibitors

| Compound | Target | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Mpro | 1.0 | Covalent inhibition |

| Nelfinavir | Mpro | 0.8 | Competitive inhibition |

| Lycorine HCl | PLpro | 0.5 | Non-covalent binding |

Q & A

Basic Research Questions

Q. What are the primary enzymatic targets of MG-101, and how do its inhibition constants (Ki) vary across these targets?

this compound is a potent inhibitor of cysteine proteases, with distinct Ki values for calpain I (190 nM), calpain II (220 nM), cathepsin B (150 nM), and cathepsin L (500 pM) . These variations highlight its selectivity, with cathepsin L inhibition being exceptionally potent (sub-nanomolar range). Researchers should validate target specificity using kinetic assays under standardized buffer conditions (e.g., pH 7.4, 25°C) and compare inhibition across parallel enzyme activity assays to avoid cross-reactivity artifacts .

Q. What methodological approaches are recommended for assessing this compound’s impact on cell viability and apoptosis in vitro?

- Cell Viability : Use the Cell Counting Kit-8 (CCK-8) assay, as described for HCT116 colon cancer cells, with this compound concentrations ranging from 1–50 µM .

- Apoptosis : Employ flow cytometry with Annexin V/PI staining, particularly in thymocytes and granulocytes, where this compound inhibits apoptosis by blocking proteasome-mediated degradation of pro-survival proteins like IκBα .

- Dosage : Optimize concentrations based on cell type; for example, 10–20 µM effectively induces Bax translocation and mitochondrial apoptosis in HCT116 cells .

Advanced Research Questions

Q. How can structural biology techniques elucidate this compound’s mechanism of action against viral proteases like SARS-CoV-2 Mpro?

- X-ray Crystallography : Co-crystallization of this compound with Mpro (PDB: 7LKD) reveals a covalent thiohemiacetal bond between the inhibitor’s aldehyde group and Cys145 in the protease active site .

- Binding Analysis : this compound occupies the S1-S3 substrate pockets, forming hydrogen bonds with Glu166 and hydrophobic interactions with His41. Researchers should pre-incubate this compound with Mpro (1:5 molar ratio) for 24 hours to achieve stable complex formation .

- Antiviral Assays : Combine this compound (IC50 = 2.89 µM for Mpro) with PLpro inhibitors (e.g., Sitagliptin) in Huh7.5 cells to synergistically reduce SARS-CoV-2 viral titers .

Q. How can contradictory data on this compound’s inhibition of proteasomal activity versus lysosomal proteases be resolved experimentally?

- Assay Design : Distinguish proteasomal (Ki = 6 µM) and lysosomal protease inhibition by using fluorogenic substrates specific to each system. For example:

- Proteasome : Suc-LLVY-AMC for chymotrypsin-like activity.

- Cathepsin B/L : Z-FR-AMC (cathepsin B) and Z-Phe-Arg-AMC (cathepsin L) .

Q. What in vivo considerations are critical for studying this compound’s antitumor effects in xenograft models?

- Dosage : 10 mg/kg intraperitoneal (ip) injections in HCT116 xenograft mice reduce tumor growth by 60–70% over 21 days .

- Pharmacokinetics : Monitor plasma half-life (t1/2 ≈ 2.5 hours) and tissue distribution, prioritizing organs with high proteasome activity (e.g., liver, spleen) .

- Combination Therapy : Pair this compound with chemotherapeutics (e.g., 5-FU) to enhance apoptosis via Bax mitochondrial translocation .

Q. How does this compound modulate the ubiquitin-proteasome pathway in neurodegenerative and cancer models?

- IκBα Stabilization : this compound blocks proteasomal degradation of IκBα, inhibiting NF-κB signaling and reducing pro-inflammatory cytokine production in macrophages .

- Cell Cycle Arrest : At 20 µM, this compound inhibits cyclin B degradation, arresting CHO cells at the G1/S phase or metaphase-anaphase transition. Use flow cytometry with PI staining to quantify cell cycle distribution .

Q. Methodological Recommendations

- DMSO Solubility : Prepare stock solutions at 60 mg/mL (156.44 mM) in DMSO; dilute in culture media to ≤0.1% DMSO to avoid cytotoxicity .

- Negative Controls : Include calpain/cathepsin-deficient cell lines (e.g., CRISPR-knockout models) to confirm on-target effects .

- Data Reproducibility : Replicate experiments across ≥3 biological replicates and validate using orthogonal assays (e.g., Western blotting for IκBα stabilization) .

Properties

IUPAC Name |

(2S)-2-acetamido-4-methyl-N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxohexan-2-yl]amino]pentan-2-yl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37N3O4/c1-7-8-9-16(12-24)22-19(26)18(11-14(4)5)23-20(27)17(10-13(2)3)21-15(6)25/h12-14,16-18H,7-11H2,1-6H3,(H,21,25)(H,22,26)(H,23,27)/t16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMYKJLXRRQTBOR-BZSNNMDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70911457 | |

| Record name | 2-[(1-Hydroxyethylidene)amino]-N-{1-hydroxy-4-methyl-1-[(1-oxohexan-2-yl)imino]pentan-2-yl}-4-methylpentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70911457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110044-82-1 | |

| Record name | ALLN | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110044-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | acetylleucyl-leucyl-norleucinal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07558 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-[(1-Hydroxyethylidene)amino]-N-{1-hydroxy-4-methyl-1-[(1-oxohexan-2-yl)imino]pentan-2-yl}-4-methylpentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70911457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.